molecular formula C12H14N2O2 B056815 (-)-N-Formylcytisine CAS No. 53007-06-0

(-)-N-Formylcytisine

Cat. No. B056815
CAS RN: 53007-06-0
M. Wt: 218.25 g/mol
InChI Key: PCYQRXYBKKZUSR-VHSXEESVSA-N
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Description

Synthesis Analysis

The synthesis of (-)-N-Formylcytisine involves several steps, starting with the base alkaloid cytisine. Direct formylation methods have been developed, including procedures that involve electrophylic formylation to introduce the formyl group efficiently. For instance, the Duff reaction, which uses hexamethylenetetramine in trifluoroacetic acid, has been shown to be an effective method for synthesizing 3-N-methyl-9-formylcytisine, a close derivative, with high yields (Petrova, Koval'skaya, Lobov, & Tsypysheva, 2019).

Molecular Structure Analysis

N-Formylcytisine has been characterized using various spectroscopic techniques, including 1H NMR, which revealed the existence of two conformers in solution. X-ray diffraction analysis of the most stable conformer has provided detailed insights into its crystal structure, highlighting the intricate conformational states of this molecule (Turdybekov, Kulakov, Turdybekov, & Mahmutova, 2017).

Chemical Reactions and Properties

N-Formylcytisine participates in various chemical reactions due to its formyl group, which is reactive towards nucleophiles. It serves as a precursor for further functionalization and derivatization in synthetic organic chemistry. For example, its reaction with amines, amino acids, and peptides has been explored to produce a range of N-formylated products, showcasing its versatility as a reagent in organic synthesis (Chapman, Lawrence, Williams, & Bull, 2017).

Scientific Research Applications

  • Conformational States and Structure :

    • "(-)-N-Formylcytisine" has been synthesized and characterized using NMR spectroscopy, revealing two conformers in DMSO-d6 solution. X-ray diffraction analysis was used to study the structure of the most stable conformer (Turdybekov et al., 2017).
  • Synthesis Methods :

    • Direct synthesis of 3-N-methyl-9-formylcytisine via electrophilic formylation has been described. The study explores different synthesis routes and yields for various derivatives, indicating its potential for creating novel compounds (Petrova et al., 2019).
  • Biological Roles :

    • 5-Formylcytosine (5fC) is a rare base in mammalian DNA involved in active DNA demethylation. It has been shown to be a stable DNA modification, suggesting roles beyond being a demethylation intermediate (Bachman et al., 2015).
  • Derivative Synthesis and Structural Analysis :

    • Derivatives like 3-Formyl- and 3-Bromo-N-Methylcytisine have been synthesized, and their structures were established using NMR spectroscopy and X-ray crystal structure analyses, offering insights into their chemical properties (Makhmudov et al., 2018).
  • Biosensing Applications :

    • A photoelectrochemical biosensor for detecting 5-Formylcytosine in genomic DNA of maize seedlings was developed. This highlights the potential of "(-)-N-Formylcytisine" derivatives in analytical applications (Li et al., 2020).
  • Formylation Reagents :

    • Studies on formyloxyacetoxyphenylmethane as an N-Formylating reagent for amines, amino acids, and peptides, highlight the broader chemical applications of formylation reactions relevant to "(-)-N-Formylcytisine" (Chapman et al., 2017).

Safety And Hazards

This would involve a discussion of any hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include information on safe handling and disposal practices .

Future Directions

This would involve a discussion of areas for future research. This could include potential applications of the compound, questions about its behavior that remain to be answered, or new methods for its synthesis .

properties

IUPAC Name

(1R,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-diene-11-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c15-8-13-5-9-4-10(7-13)11-2-1-3-12(16)14(11)6-9/h1-3,8-10H,4-7H2/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCYQRXYBKKZUSR-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC=CC(=O)N3C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CN(C[C@@H]1C3=CC=CC(=O)N3C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00967487
Record name 8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Formylcytisine

CAS RN

53007-06-0, 881022-37-3
Record name N-Formylcytisine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53007-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Formylcytisine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053007060
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-Oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-FORMYLCYTISINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VKB5IP54F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
161
Citations
X Li, D Wang, Z Cui - Natural Product Research, 2010 - Taylor & Francis
… -type alkaloid, [(3-hydroxy-6-pyridinyl)-methyl]-cytisine (1), was isolated from the stem bark of Maackia amurensis, together with five known alkaloids: cytisine (2), N-formylcytisine (3), N-(…
Number of citations: 9 www.tandfonline.com
J ZHOU, X SHI, X CUI, G HAN… - Chinese Journal of …, 2014 - ingentaconnect.com
… The LOD of cytisine,N-methylcytisine,N-formylcytisine were 0.5,0.1,0.3 μg·mL-1 respectively.The contents of three compounds in different parts of T.lanceolata were determined by the …
Number of citations: 1 www.ingentaconnect.com
TV Khakimova, OA Pukhlyakova… - Chemistry of Natural …, 2001 - Springer
… Thus, reaction of cytisine with allylbromide or formic acid gives N-allylcytisine 2 or N-formylcytisine 3a and b in yields of 87 and 95%, respectively; reaction of 1,4-dioxa6,7,9-…
Number of citations: 18 link.springer.com
KM Turdybekov, IV Kulakov, DM Turdybekov… - Russian Journal of …, 2017 - Springer
… In summary, as a result of the failed Hantzsch reaction with N-formylcytisine in an ammonia media we isolated and characterized in the crystal state of the most stable conformer (the E*-…
Number of citations: 6 link.springer.com
S Ohmiya, H Otomasu, I Murakoshi, J Haginiwa - Phytochemistry, 1974 - Elsevier
N-FORMYLCYTISINE: A NEW ALKALOID FROM THERMOPSIS CHINENSIS … alkaloids; N-formylcytisine. … The new alkaloid have been shown to be N-formylcytisine. …
Number of citations: 48 www.sciencedirect.com
A Martins, M Wink, A Tei… - … Journal of Plant …, 2005 - Wiley Online Library
… Anagyrine, cytisine, N-formylcytisine, N-methylcytisine and lupanine were the major compounds, the last two alkaloids being known for their hypoglycaemic activity. Dehydrocytisine, 5,6…
EL Belsito, G Chidichimo, ML Di Gioia, A Leggio… - Chromatographia, 2008 - Springer
… N-formylcytisine, N-methylcytisine, cytisine and anagyrine. The method allows a high recovery of N-formylcytisine … In the present work, the N-formylcytisine represents a model system to …
Number of citations: 9 link.springer.com
S Ohmiya, K Higashiyama, H Otomasu, I Murakoshi… - Phytochemistry, 1979 - Elsevier
… The known 8 alkaloids, matrine, matrine N-oxide, sophoranol, sophoranol N-oxide [S], anagyrine, N-methylcytisine, N-formylcytisine and cytisine were identified by comparison with …
Number of citations: 33 www.sciencedirect.com
M Wink, L Witte - Journal of chemical ecology, 1993 - Springer
… as major and c~-isosparteine, 11,12-dehydrosparteine, 17-oxoretamine, 5,6-dehydrolupanine, lupanine, c~-isolupanine, N-methylcytisine, N-carbomethoxycytisine, N-formylcytisine, N-…
Number of citations: 37 link.springer.com
F Tosun, Ç Akyüz - Pharmaceutical biology, 1999 - Taylor & Francis
… , N-methylcytisine, cytisine, Nformylcytisine and 13-α-cis-… N-formylcytisine and cytisine were isolated from all the … N-methylcytisine, cytisine and N-formylcytisine were given in our …
Number of citations: 5 www.tandfonline.com

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